molecular formula C17H19N3O3 B4276785 N-butyl-N'-(2'-nitro-4-biphenylyl)urea

N-butyl-N'-(2'-nitro-4-biphenylyl)urea

Cat. No.: B4276785
M. Wt: 313.35 g/mol
InChI Key: IJBJKGHKZQDLCN-UHFFFAOYSA-N
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Description

N-Butyl-N'-(2'-nitro-4-biphenylyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-nitro-4-biphenylyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-butyl-3-[4-(2-nitrophenyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-3-12-18-17(21)19-14-10-8-13(9-11-14)15-6-4-5-7-16(15)20(22)23/h4-11H,2-3,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJKGHKZQDLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects: Nitro vs. Halogenated Aryl Groups

A key structural analog is N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea (Neburon), a herbicide with the CAS number 555-37-3 . Unlike the target compound, Neburon features a dichlorophenyl group and a methyl group on the urea backbone. The replacement of nitro (electron-withdrawing) with chlorine (electron-withdrawing but less polar) alters hydrophobicity and binding affinity. For instance, Neburon’s herbicidal activity relies on its ability to inhibit photosynthesis, a property modulated by its halogenated aryl group .

Table 1: Substituent Comparison
Compound R₁ (N-Substituent) R₂ (N'-Substituent) Key Functional Groups
N-butyl-N'-(2'-nitro-4-biphenylyl)urea Butyl 2-Nitro-4-biphenylyl Nitro, biphenyl
Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea) Butyl, methyl 3,4-Dichlorophenyl Chlorine, methyl
N,N'-di-[4-(methanesulfonyloxy)phenyl]urea (Patent example) Methanesulfonyloxy Methanesulfonyloxy Sulfonate ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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N-butyl-N'-(2'-nitro-4-biphenylyl)urea

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